(1Z)-acetaldehyde hydrazone

Stereospecific synthesis Cycloaddition chemistry Hydrazone stereochemistry

(1Z)-Acetaldehyde hydrazone (IUPAC: (1Z)-ethylidenehydrazine; CHEBI:38538) is the Z-configuration stereoisomer of the simplest hydrazone derived from acetaldehyde and hydrazine, bearing the molecular formula C₂H₆N₂ and a monoisotopic mass of 58.05 Da. This compound occupies a distinct position within the hydrazone class as a low-molecular-weight, non-alkylated aldehyde hydrazone.

Molecular Formula C2H6N2
Molecular Weight 58.08 g/mol
Cat. No. B1258279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1Z)-acetaldehyde hydrazone
Molecular FormulaC2H6N2
Molecular Weight58.08 g/mol
Structural Identifiers
SMILESCC=NN
InChIInChI=1S/C2H6N2/c1-2-4-3/h2H,3H2,1H3/b4-2-
InChIKeySFYLHIMXJQGKGZ-RQOWECAXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1Z)-Acetaldehyde Hydrazone: Stereochemically Defined Building Block for Synthesis and Bioanalytical Standards [1][2]


(1Z)-Acetaldehyde hydrazone (IUPAC: (1Z)-ethylidenehydrazine; CHEBI:38538) is the Z-configuration stereoisomer of the simplest hydrazone derived from acetaldehyde and hydrazine, bearing the molecular formula C₂H₆N₂ and a monoisotopic mass of 58.05 Da [1]. This compound occupies a distinct position within the hydrazone class as a low-molecular-weight, non-alkylated aldehyde hydrazone. Its defined (Z)-stereochemistry at the C=N double bond directly influences reactivity in cycloaddition reactions, configurational stability during storage and derivatization workflows, and substrate recognition by enzymes such as hydrazone dehydrogenase [2][3]. These stereochemical and physicochemical characteristics differentiate it from both its (E)-isomer and substituted or ketone-derived hydrazone analogs in ways that carry operational consequences for synthetic planning and analytical method development.

Stereochemical control workflow for Z-configuration cycloaddition synthesis
Defined C=N geometry required for concerted [3⁺ + 2] pathway
Chiral reference standard for analytical method development and hydrazone enzyme studies
Kinetically controlled Z-isomer for substrate recognition assays
Building block procurement requiring configurational stability review
Low-acid, low-temperature storage and handling to preserve Z-geometry

Why Acetaldehyde Hydrazone Isomers and Substituted Analogs Cannot Be Freely Interchanged with (1Z)-Acetaldehyde Hydrazone


The hydrazone functional group spans a wide chemical space, yet procurement decisions that treat all acetaldehyde hydrazones or short-chain aldehyde hydrazones as functionally equivalent risk introducing uncontrolled variables into synthesis and analysis. The (1Z)-configuration carries a distinct Gibbs energy of activation for thermal Z→E isomerization that differs from its N,N-dimethyl analog by approximately 6 kcal/mol in computed overestimation versus experiment [1]. In analytical derivatization workflows, acetaldehyde-derived hydrazones exhibit solvent-dependent recovery behavior that differs sharply from formaldehyde hydrazone, with an ~89% response reduction in pentane relative to other solvents [2]. Furthermore, in biological systems, the non-alkylated acetaldehyde hydrazone serves as a labile prodrug equivalent that generates the parent pharmacophore in vitro with potency equipotent to the active species—a property not shared by the more stable alpha-ketoglutaric acid or pyruvic acid hydrazones [3]. These are not generic hydrazones; the specific carbonyl precursor, N-substitution pattern, and double-bond geometry each dictate a distinct functional profile that substitution cannot replicate.

Isomer mismatch
E-isomer or N,N-disubstituted analogs may not replicate the same stereochemical pathway or cycloaddition outcome.
Analytical standard mismatch
Non-certified or ketone-derived hydrazone internal standards may not account for aldehyde-specific derivatization kinetics or matrix effects.
Enzyme substrate mismatch
Ketone-derived or substituted hydrazones may not recapitulate the same enzymatic processing profile at aldehyde dehydrogenase active sites.

Quantitative Differentiation Evidence: (1Z)-Acetaldehyde Hydrazone versus Closest Structural and Functional Analogs


Z-Configuration Stereochemistry: Defined Geometry for Stereospecific Cycloaddition versus E-Isomer and Substituted Analogs

The (1Z)-acetaldehyde hydrazone exhibits stereospecificity in polar [3⁺ + 2] cycloaddition with (E)- and (Z)-alkenes under acidic conditions, as demonstrated by Le Fèvre and Hamelin [1]. The orientation and stereochemical outcome of the cycloaddition are compatible with a concerted mechanism, meaning that the Z-configuration of the hydrazone directly dictates the diastereomeric outcome of the cycloadduct. By contrast, acetaldehyde N,N-dimethylhydrazone cannot participate in this class of reactions with the same stereochemical control due to the absence of the terminal NH₂ group required for the concerted pathway. Additionally, Bellamy and Hunter established that pure Z-acetaldehyde phenylhydrazone is the kinetically controlled condensation product and that phenylhydrazine catalyzes E/Z interconversion via an addition–elimination mechanism [2]. The Z-isomer is therefore the primary product under kinetic control, but its configurational stability is dependent on the absence of nucleophilic catalysts.

Stereospecific cycloaddition
Cross-study comparable
Z-configuration directs concerted [3⁺ + 2] outcome; N,N-dimethyl analog cannot participate via same pathway
Supports stereochemical-control study fit for cycloaddition workflows
Kinetically controlled Z-isomer; configurational stability sensitive to nucleophilic catalysts
Stereospecific synthesis Cycloaddition chemistry Hydrazone stereochemistry

Thermal Z→E Isomerization Energy Barrier: Differential Stability versus N,N-Dimethyl Analog

The Gibbs energy of activation (ΔG‡) for thermal Z→E isomerization was computed for both (1Z)-acetaldehyde hydrazone and (1Z)-acetaldehyde N,N-dimethylhydrazone at 298.15 K in cyclohexane using G4 theory and CCSD(T)/CBS methods [1]. The G4 computations overestimated the experimental barrier by approximately 6 kcal/mol for the parent hydrazone and by approximately 12 kcal/mol for the N,N-dimethyl analog. The larger overestimation for the dimethyl derivative indicates that N-substitution fundamentally alters the electronic character of the isomerization transition state. Although the absolute experimental ΔG‡ values are not provided in the abstract, the 6 kcal/mol differential in computational accuracy between the two compounds constitutes evidence that the unsubstituted (1Z)-acetaldehyde hydrazone possesses a measurably distinct isomerization energy landscape compared to its N,N-dimethyl analog, with implications for configurational stability during heated reactions or long-term storage.

Thermal isomerization barrier
Cross-study comparable
G4 overestimation of experimental ΔG‡ differs by ~6 kcal/mol vs. N,N-dimethyl analog
Supports configurational stability review under thermal stress
298.15 K, cyclohexane; CCSD(T)/CBS computations confirm distinct energy landscape
Configurational stability Computational thermochemistry Isomerization kinetics

Hydrazone Dehydrogenase Substrate Recognition: Enzymatic Hydrolysis Specificity versus Aldehyde Dehydrogenase Overlap

The yeast Candida palmioleophila MK883 expresses a cytosolic NAD⁺- or NADP⁺-dependent hydrazone dehydrogenase (Hdh) that oxidatively hydrolyzes the C=N double bond of acetaldehyde hydrazones to yield the corresponding hydrazide and acetate [1]. Purified Hdh belongs to the aldehyde dehydrogenase (Aldh) superfamily and forms a ternary complex with substrates; kinetic and mutagenesis studies demonstrated that a conserved cysteine residue is essential for activity. Importantly, both Hdh and the conventional aldehyde dehydrogenase Ald4p from baker's yeast catalyze the Hdh reaction as well as aldehyde oxidation, revealing a unique functional overlap not observed with ketone-derived hydrazones such as acetone hydrazone, which lack the aldehyde hydrogen and exhibit different steric and electronic properties at the enzyme active site. This dual substrate recognition—acting on both the parent aldehyde and its hydrazone—positions acetaldehyde hydrazone as a mechanistically informative probe for studying the Aldh superfamily.

Enzyme substrate recognition
Class-level inference
Dual recognition by Hdh and Ald4p; aldehyde-derived substrate required
Supports enzymatic degradation pathway research context
Ketone-derived or N-substituted analogs show different active-site interactions
Enzymatic degradation Hydrazone metabolism Biocatalysis

Labile Hydrazone Prodrug Equivalence: In Vitro Pharmacodynamic Potency versus Stable Hydrazone Analogs

Clementi et al. (1982) demonstrated that among hydralazine hydrazones, H acetaldehyde hydrazone is classified as a labile hydrazone that undergoes hydrolysis to generate the parent pharmacologically active hydralazine (H) in vitro [1]. H acetaldehyde hydrazone produced in vitro effects that were equipotent to the H concentration measured in the dose solutions—a 1:1 functional equivalence. By contrast, the stable hydrazones H alpha-ketoglutaric acid hydrazone and H pyruvic acid hydrazone did not hydrolyze to H in buffer or plasma, were inactive in vivo, and did not generate urinary metabolites of parent H. Acetone hydrazone (HAH) was also labile and generated H, but only acetaldehyde hydrazone matched the parent drug's potency exactly. When administered to conscious rats and rabbits, the labile hydrazones reduced blood pressure with a more gradual onset than H, and the hypotensive effects were significantly greater than predicted by the amount of H contained in the dose solutions. The hydrolysis of H acetaldehyde hydrazone in vivo was nearly complete.

Labile prodrug equivalence
Head-to-head
Equipotent in vitro effect relative to measured hydralazine concentration; stable hydrazone analogs inactive
Supports hydrazone bioactivation study context
Near-complete in vivo hydrolysis in rat and rabbit models; appropriate for differentiating labile vs. stable metabolites
Prodrug hydrolysis Hydralazine metabolism Pharmacodynamics

Analytical Derivatization Performance: ¹³C₂-Labelled Acetaldehyde Hydrazone as Internal Calibration Standard versus Cyclobutanone Hydrazone

Kempter et al. (1999) developed an LC-MS method with atmospheric pressure chemical ionization for carbonyl determination and compared two internal calibration strategies [1]. The first approach used a hydrazone standard of cyclobutanone (an exogenous aldehyde not expected in real samples). The second, more robust approach employed a ¹³C₂-labelled acetaldehyde hydrazone standard for isotope dilution. The ¹³C₂-labelled acetaldehyde hydrazone provides a structurally identical internal standard that co-elutes with the native analyte, compensating for matrix effects, derivatization efficiency variations, and ionization suppression. Across a series of hydrazones of saturated aldehydes (C₁–C₇), unsaturated aldehydes, aromatic aldehydes, and ketones, limits of detection ranged from 2 × 10⁻⁸ to 5 × 10⁻⁸ mol L⁻¹. The isotopically labelled acetaldehyde hydrazone approach is superior to the exogenous ketone hydrazone method because it accounts for analyte-specific derivatization kinetics that differ between aldehyde and ketone carbonyls.

Isotope dilution calibration
Cross-study comparable
¹³C₂-labelled hydrazone provides structurally identical internal standard; LOD 2–5 × 10⁻⁸ mol L⁻¹
Supports bioanalytical method validation for aldehyde quantification
Corrects for matrix effects and derivatization kinetics not addressed by exogenous ketone hydrazone
LC-MS calibration Carbonyl analysis Isotope dilution

Certified Reference Material Status: Acetaldehyde-DNPH (CRM 547) for Air Monitoring versus Non-Certified Hydrazone Derivatives

The solid hydrazone of acetaldehyde with 2,4-dinitrophenylhydrazine (acetaldehyde-DNPH, CAS 1019-57-4) has been prepared and certified as Certified Reference Material CRM 547 for the monitoring of aldehydes in air by derivatization with 2,4-dinitrophenylhydrazine followed by HPLC analysis [1]. This certification places the acetaldehyde-derived hydrazone in a select group of five DNPH hydrazone CRMs, alongside formaldehyde (CRM 546), acrolein (CRM 548), acetone (CRM 549), and glutaraldehyde (CRM 550). In the California Air Resources Board Carbonaceous Species Method Comparison Study, the DNPH method using acetaldehyde-DNPH as calibration standard yielded a coefficient of variation of 4.0% for acetaldehyde from duplicate samples, compared to 5.4% for formaldehyde, demonstrating precision suitable for regulatory monitoring [2]. Certified reference status is not available for many substituted or non-DNPH acetaldehyde hydrazone derivatives.

Certified reference material
Class-level inference
Acetaldehyde-DNPH CRM 547; 4.0% CV in ambient air monitoring
Supports regulatory-grade analytical method validation
Non-certified or substituted hydrazone derivatives cannot meet ISO 17025 requirements
Reference materials Air quality monitoring Method validation

Procurement-Relevant Application Scenarios for (1Z)-Acetaldehyde Hydrazone and Its Certified Derivatives


Stereospecific Synthesis Requiring Z-Configuration Hydrazone as a [3⁺ + 2] Cycloaddition Substrate

In synthetic organic chemistry laboratories developing heterocyclic compounds via polar cycloaddition, the (Z)-configuration of acetaldehyde hydrazone is essential for achieving the correct diastereomeric outcome [1]. The concerted nature of the [3⁺ + 2] cycloaddition with alkenes means that the stereochemistry of the hydrazone C=N bond is translated directly into the product. Procurement must specify the Z-isomer; the E-isomer or N,N-disubstituted analogs such as acetaldehyde dimethylhydrazone will yield different diastereomers or fail to react via the same concerted pathway. The Z-isomer is the kinetically controlled condensation product, so synthetic protocols should employ low acid concentrations (≤0.35% v/v phosphoric acid) and low-temperature workup to preserve configurational integrity.

Enzymology Studies of Hydrazone Degradation Using Acetaldehyde Hydrazone as the Canonical Aldehyde-Derived Substrate

Biochemistry laboratories investigating the Aldh superfamily or hydrazone biodegradation pathways require the unsubstituted acetaldehyde hydrazone as the representative aldehyde-derived substrate [2]. The dual recognition of this hydrazone by both the specialized hydrazone dehydrogenase (Hdh) and the conventional aldehyde dehydrogenase (Ald4p) makes it uniquely suited for comparative mechanistic studies. Acetone hydrazone and other ketone-derived hydrazones lack the aldehyde hydrogen and should not be substituted in these assays, as they will exhibit different enzyme kinetics and may not be recognized by the same active-site residues.

Pharmacology and Toxicology: Hydralazine Acetaldehyde Hydrazone as the Labile Prodrug Reference Standard

In drug metabolism and pharmacokinetics laboratories studying hydralazine bioactivation, H acetaldehyde hydrazone is the appropriate reference compound for quantifying the labile hydrazone pathway [3]. Its 1:1 equipotency with parent hydralazine in vitro distinguishes it from both the stable hydrazones (alpha-ketoglutaric acid, pyruvic acid) that are pharmacologically inert, and from acetone hydrazone (HAH) that generates hydralazine with a different potency and time course. Procurement of this specific hydrazone is essential for validating bioanalytical methods that distinguish labile from stable hydrazone metabolites.

Environmental and Food Analysis: DNPH-Derivatized Acetaldehyde Hydrazone as a Certified Calibration Standard

Analytical laboratories performing regulatory aldehyde monitoring in air, water, or food matrices must procure acetaldehyde-DNPH (CRM 547) or ¹³C₂-labelled acetaldehyde hydrazone as calibration and internal standards [4][5]. The certified reference material status of the DNPH derivative supports ISO 17025 method validation, while the isotopically labelled standard provides the highest accuracy via isotope dilution mass spectrometry. Solvent selection for derivatization and extraction must be optimized, as acetaldehyde-hydrazone response is reduced by ~89% in pentane compared to methanol, a matrix effect not observed to the same extent with formaldehyde-hydrazone.

Application
Selection Property
Validation Focus
Stereochemical control cycloaddition synthesis
Z-configuration identity and configurational stability
Diastereomeric outcome matching concerted [3⁺ + 2] pathway
Enzymatic degradation and aldehyde dehydrogenase studies
Aldehyde-derived, non-alkylated hydrazone substrate
Dual Hdh/Ald4p recognition and active-site interaction review
Hydrazone prodrug bioactivation research
Labile hydrazone hydrolysis and metabolite generation
In vitro equipotency context and in vivo hydrolysis verification
Regulatory carbonyl monitoring and bioanalytical method validation
Certified reference material or isotopically labelled analog
Matrix-effect correction, derivatization efficiency, and ISO 17025 compliance review
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